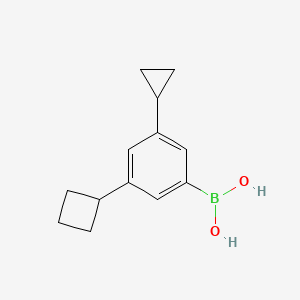![molecular formula C18H23NO3 B14087067 1,3-Propanediol, 2-[(1-methyl-2-phenoxyethyl)amino]-1-phenyl-, [1R*,2S*(S*)]- CAS No. 155321-96-3](/img/structure/B14087067.png)
1,3-Propanediol, 2-[(1-methyl-2-phenoxyethyl)amino]-1-phenyl-, [1R*,2S*(S*)]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Propanediol, 2-[(1-methyl-2-phenoxyethyl)amino]-1-phenyl-, [1R*,2S*(S*)]- is a complex organic compound with a molecular formula of C18H23NO3
Métodos De Preparación
The synthesis of 1,3-Propanediol, 2-[(1-methyl-2-phenoxyethyl)amino]-1-phenyl-, [1R*,2S*(S*)]- involves multiple steps, typically starting with the preparation of the core 1,3-propanediol structure. The synthetic routes often include:
Step 1: Formation of the 1,3-propanediol backbone through a condensation reaction.
Step 2: Introduction of the phenyl and phenoxyethyl groups via nucleophilic substitution reactions.
Step 3: Final assembly of the compound through amination reactions under controlled conditions.
Industrial production methods may involve the use of catalysts and optimized reaction conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
1,3-Propanediol, 2-[(1-methyl-2-phenoxyethyl)amino]-1-phenyl-, [1R*,2S*(S*)]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides .
Aplicaciones Científicas De Investigación
This compound has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions.
Medicine: Explored for its therapeutic properties and potential as a drug candidate.
Industry: Utilized in the production of polymers, coatings, and other materials.
Mecanismo De Acción
The mechanism of action of 1,3-Propanediol, 2-[(1-methyl-2-phenoxyethyl)amino]-1-phenyl-, [1R*,2S*(S*)]- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparación Con Compuestos Similares
Similar compounds to 1,3-Propanediol, 2-[(1-methyl-2-phenoxyethyl)amino]-1-phenyl-, [1R*,2S*(S*)]- include:
2-Amino-2-methyl-1,3-propanediol: Known for its use in biochemical assays and as a surfactant.
2-Methyl-1,3-propanediol: Widely used in polymer and coating applications.
1,3-Propanediol, 2-methyl-2-propyl-: Utilized in the synthesis of biodegradable thermoplastic elastomers.
The uniqueness of 1,3-Propanediol, 2-[(1-methyl-2-phenoxyethyl)amino]-1-phenyl-, [1R*,2S*(S*)]- lies in its specific structural features and the potential for diverse applications in various scientific fields.
Propiedades
Número CAS |
155321-96-3 |
|---|---|
Fórmula molecular |
C18H23NO3 |
Peso molecular |
301.4 g/mol |
Nombre IUPAC |
(1S,2R)-2-[[(2R)-1-phenoxypropan-2-yl]amino]-1-phenylpropane-1,3-diol |
InChI |
InChI=1S/C18H23NO3/c1-14(13-22-16-10-6-3-7-11-16)19-17(12-20)18(21)15-8-4-2-5-9-15/h2-11,14,17-21H,12-13H2,1H3/t14-,17-,18+/m1/s1 |
Clave InChI |
DQAFKLGCFBLEOM-OLMNPRSZSA-N |
SMILES isomérico |
C[C@H](COC1=CC=CC=C1)N[C@H](CO)[C@H](C2=CC=CC=C2)O |
SMILES canónico |
CC(COC1=CC=CC=C1)NC(CO)C(C2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-amino-4-[(2,4-dimethoxyphenyl)methyl]-2H,3H-pyrido[3,2-f][1,4]oxazepin-5-one](/img/structure/B14086984.png)
![[3,4,5-Tris(dodecyloxy)phenyl]methanol](/img/structure/B14086988.png)
![1-(4-Chlorophenyl)-7-ethyl-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086989.png)
![4-Bromo-2-phenylbenzo[d]oxazole](/img/structure/B14086990.png)
![1-(2-(1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)ethyl)piperidine-4-carboxamide](/img/structure/B14086992.png)

![3-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B14087009.png)
![1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-7-(propan-2-yl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14087016.png)


![4-(3-bromo-4-hydroxy-5-methoxyphenyl)-5-ethyl-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B14087033.png)
![5-(2-hydroxyphenyl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-1H-pyrazole-3-carboxamide](/img/structure/B14087038.png)
![1-(3-Ethoxy-4-hydroxyphenyl)-2-(4-methoxybenzyl)-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14087051.png)

